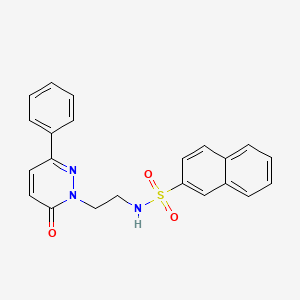

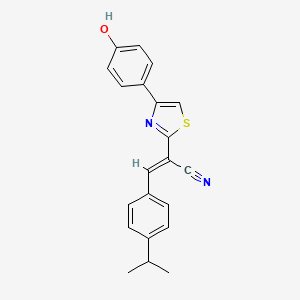

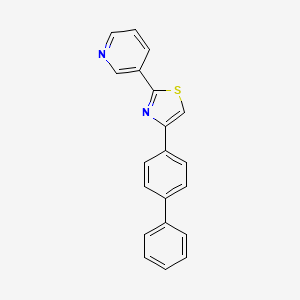

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide, also known as OPN-305, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antipsychotic Agent Research

- Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: A study explored the synthesis of arylsulfonamides, identifying compounds with high affinities for 5-HT(2C) and 5-HT(6) receptors. One compound showed significant antagonistic activity in 5-HT(2C) and 5-HT(6) receptor functional assays, suggesting potential as an atypical antipsychotic agent (Park et al., 2010).

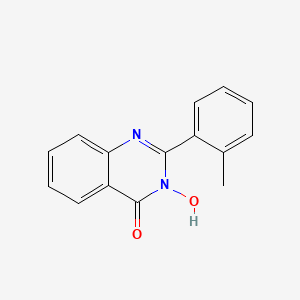

Organic Luminophore Research

- X-ray Diffraction Study of Crystals of the Organic Luminophore Orlyum White 520T: This research determined the crystal and molecular structures of N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl]naphthalene-2-sulfonamide, an organic luminophore with high Stokes shift. The study highlighted the influence of crystal-packing effects on molecular geometry and optical properties (Bolotin et al., 2012).

Fluorescent Probe Technique

- Binding Study of p-Hydroxybenzoic Acid Esters to Bovine Serum Albumin: Utilizing a fluorescent probe, this study investigated the binding of parabens to bovine serum albumin. It provided insights into the mechanism of binding and the nature of the interaction, indicating a hydrophobic nature of the binding process (Jun et al., 1971).

Anti-Inflammatory Biomolecular Activity

- Anti-inflammatory Biomolecular Activity of Chlorinated-Phenyldiazenyl-Naphthalene-2-Sulfonic Acid Derivatives: Investigating two novel derivatives of naphthalene-2-sulfonic acid, this study employed density functional theory (DFT), molecular docking, and molecular dynamic simulation to assess anti-inflammatory potential. The results suggested these compounds could inhibit the biosynthesis of prostaglandins, mediators of inflammation and pain (Udoikono et al., 2022).

Adsorption Studies

- Adsorption of Sulfonamide Antibiotics to Multiwalled Carbon Nanotubes: Focused on the removal of sulfonamide antibiotics from aquatic environments, this study evaluated the adsorption of sulfapyridine and sulfamethoxazole to multiwalled carbon nanotubes. It contributed to understanding the mechanisms and effectiveness of adsorption in environmental applications (Ji et al., 2009).

Enzyme Inhibition Activity

- Evaluation of Sulfonamide Derivatives of Dagenan Chloride as Inhibitors: This research evaluated the enzyme inhibition activity of various sulfonamides derived from dagenan chloride against lipoxygenase and α-glucosidase. The study highlighted potential anti-inflammatory and anti-diabetic applications (Abbasi et al., 2015).

PET Imaging Research

- Synthesis of New Carbon-11 Labeled Naphthalene-Sulfonamides: Focusing on positron emission tomography (PET) imaging, this study synthesized carbon-11 labeled naphthalene-sulfonamides for imaging human CCR8. It provided insights into the synthesis process and potential imaging applications (Wang et al., 2008).

properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-22-13-12-21(18-7-2-1-3-8-18)24-25(22)15-14-23-29(27,28)20-11-10-17-6-4-5-9-19(17)16-20/h1-13,16,23H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGLNDZBVRNZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)